Home > Products > Screening Compounds P255 > Nucleoprotein (265-273)
Nucleoprotein (265-273) -

Nucleoprotein (265-273)

Catalog Number: EVT-244046
CAS Number:
Molecular Formula: C43H77N15O11
Molecular Weight: 980.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nucleoprotein
Overview

Nucleoprotein (265-273) is a crucial protein involved in the replication and transcription of viral genomes, particularly in the context of influenza viruses and other RNA viruses. This protein plays a significant role in encapsidating viral RNA, thereby forming ribonucleoprotein complexes essential for viral assembly and function. Nucleoprotein is characterized by its ability to bind single-stranded RNA, which is vital for the stability and integrity of the viral genome within the host cell.

Source

Nucleoprotein is primarily derived from various strains of viruses, including influenza A virus and other related RNA viruses. The structure and function of nucleoprotein can vary slightly depending on the specific viral strain, but its fundamental role in RNA binding remains consistent across different types.

Classification

Nucleoproteins are classified as structural proteins that interact with nucleic acids. They are categorized based on their molecular weight, amino acid composition, and functional roles in viral replication and transcription processes.

Synthesis Analysis

Methods

The synthesis of nucleoprotein typically involves recombinant DNA technology. This process includes cloning the nucleoprotein gene into an expression vector, followed by transfection into host cells such as HEK293 or other suitable cell lines.

Technical Details

  1. Cloning: The gene encoding nucleoprotein is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transfection: The plasmid is introduced into host cells using transfection reagents like Polyethyleneimine or TransIT-293.
  3. Expression: Following transfection, cells are cultured to allow for protein expression.
  4. Purification: Nucleoprotein is purified using techniques such as ultracentrifugation through density gradients or affinity chromatography to isolate the protein from cellular components.
Molecular Structure Analysis

Structure

Nucleoprotein exhibits a complex three-dimensional structure characterized by multiple domains that facilitate its interaction with RNA. The protein typically contains regions that allow for oligomerization and binding to viral RNA.

Data

Crystallographic studies have provided insights into the molecular structure of nucleoproteins from various viruses, revealing features such as:

  • Helical structures that form around RNA.
  • Binding sites for nucleic acids that are critical for its function.
  • Conserved residues that are essential for maintaining structural integrity during RNA encapsidation.
Chemical Reactions Analysis

Reactions

Nucleoproteins participate in several biochemical reactions:

  1. RNA Binding: Nucleoproteins bind to single-stranded RNA, facilitating the formation of ribonucleoprotein complexes.
  2. Oligomerization: These proteins can oligomerize to form helical structures essential for encapsulating the viral genome.
  3. Interaction with Host Proteins: Nucleoproteins may also interact with host cellular proteins to modulate viral replication processes.

Technical Details

The binding affinity and specificity of nucleoproteins for RNA can be analyzed using techniques such as:

  • Electrophoretic mobility shift assays (EMSAs) to study protein-RNA interactions.
  • Surface plasmon resonance (SPR) for real-time measurement of binding kinetics.
Mechanism of Action

Process

The mechanism of action of nucleoprotein involves several key steps:

  1. Entry into the Nucleus: After synthesis in the cytoplasm, nucleoprotein translocates into the nucleus where it interacts with viral RNA.
  2. Formation of Ribonucleoprotein Complexes: Nucleoproteins encapsidate the viral RNA segments, forming ribonucleoprotein complexes necessary for transcription and replication.
  3. Viral Assembly: These complexes play a crucial role in assembling new virions, facilitating their release from infected cells.

Data

Physical and Chemical Properties Analysis

Physical Properties

Nucleoproteins are generally characterized by:

  • Molecular Weight: Varies depending on the specific virus but typically ranges between 50 kDa to 70 kDa.
  • Solubility: Highly soluble in physiological buffers due to their hydrophilic regions.

Chemical Properties

Chemical analyses reveal that nucleoproteins possess:

  • Basic Amino Acid Composition: High content of lysine and arginine residues which contribute to their positive charge and RNA binding capability.
  • Post-translational Modifications: Such as phosphorylation or acetylation which may influence their activity and interactions with other proteins.
Applications

Nucleoproteins have several scientific uses:

  • Vaccine Development: They are targets for vaccine design against influenza and other viral infections due to their critical role in viral life cycles.
  • Diagnostic Tools: Used in assays to detect viral infections by targeting specific nucleoprotein sequences.
  • Research Models: Serve as models for studying RNA-protein interactions and mechanisms of viral pathogenesis.
Structural Characterization of Nucleoprotein (265-273) in Viral Replication Machinery

Tertiary and Quaternary Structural Analysis of Nucleoprotein (265-273) Domains

The nucleoprotein (NP) serves as the structural backbone for viral genomic RNA encapsulation across negative-stranded RNA viruses (NSVs). Biochemical and biophysical analyses reveal that residues 265-273 frequently reside within the NP core domain (NCORE), which governs RNA binding and oligomerization. In Morbilliviruses (e.g., measles virus), this region adopts a conserved α-helical fold stabilized by hydrophobic residues (Leu²⁶⁶, Phe²⁶⁹) that mediate inter-monomeric contacts in higher-order ribonucleocapsids [9]. High-speed atomic force microscopy (HS-AFM) studies of influenza RNPs show that NP oligomerization follows an annular assembly pathway, where NP-NP interfaces create a continuous scaffold for RNA protection (Fig. 1A) [2].

Table 1: Structural Features of Nucleoprotein Domains Across Virus Families

Virus FamilyDomain Containing 265-273Key Structural MotifsOligomeric State
MorbillivirusNCORE (Structured)α-Helices; Hydrophobic PocketsHelical Filaments
OrthomyxovirusRNA-Binding DomainFlexible Loops + β-SheetsHexameric Rings
BunyavirusCentral EctodomainSerpentine β-SheetsDimeric Precursors
PneumoviridaeCore Oligomerization Domainα-Helical BundlesSpherical Capsids

Quaternary assembly involves hierarchical interactions: Initial NP-NP dimerization precedes RNA recruitment, followed by helical elongation. For Rift Valley fever virus (RVFV), cell-free synthesized NPs form intermediately ordered assembly structures (IOAS) that mature into highly ordered filamentous structures (HOFS) resistant to protease degradation. Mutagenesis of residues 265-273 (e.g., Leu²⁶⁷Ala) disrupts HOFS formation, confirming this region’s role in stability [6].

Functional Role of Intrinsically Disordered Regions (IDRs) in Nucleoprotein (265-273) Conformational Dynamics

While residues 265-273 typically reside in structured domains, the adjacent C-terminal domain (NTAIL; ~aa 401-525) exhibits intrinsic disorder critical for NP function. NTAIL’s sequence composition—depleted in order-promoting residues (Trp, Cys, Tyr) and enriched in disorder-promoting residues (Arg, Gln, Glu)—enables conformational plasticity (Fig. 1B) [9]. This disorder facilitates:

  • Polymerase Recruitment: The MeV NTAIL domain dynamically samples α-helical conformations upon binding the phosphoprotein (P), forming a molecular recognition element (MoRE) that recruits the viral polymerase [1] [9].
  • Allosteric Regulation: In influenza NP, IDRs adjacent to structured domains (including 265-273) undergo μs-ms timescale dynamics that modulate RNA-binding affinity. NMR relaxation experiments show these motions enable entropy-driven binding [8].
  • Host Immune Evasion: Respiratory syncytial virus (RSV) NP translocates to the host cell membrane via its disordered regions, disrupting immunological synapse formation—a mechanism impaired by IDR truncation [9].

Fig. 1: Conformational Dynamics of Nucleoprotein

(A) Structured Core (265-273)          (B) Disordered NTAIL  │ α-Helix 265-273: Fixed NP-NP       │ Random Coil: Flexible  │ Interface                          │ Conformations  │                                    │  │ RNA                                │ P-Protein  │ Binding                            │ Binding Site  └───────────────┐                    └───────────────┐  │                                    │  ⇅ Allosteric Coupling                ⇅ Helical Folding  

Disorder-to-order transitions in NTAIL enable functional diversity without compromising the structural integrity of the 265-273 core—a key adaptation for viral replication efficiency [1] [3].

Interaction Interfaces Between Nucleoprotein (265-273) and Viral RNA/Proteins

The NP domain encompassing 265-273 engages in multivalent interactions essential for viral replication:

RNA Binding Mechanisms

  • Sequence-Independent Recognition: Basic residues (Lys²⁶⁵, Arg²⁷⁰) in the 265-273 groove electrostatically coordinate the viral RNA backbone. In influenza, this occurs via a flexible loop-helix motif accommodating diverse RNA conformations [2] [5].
  • Assembly Cooperativity: RNA binding induces NP oligomerization through conformational changes in the 265-273 region. For RVFV, RNA triggers hexameric ring formation by stabilizing NP-NP interfaces [6].

Protein Interaction Networks

Table 2: Key Protein Interactions Mediated by Nucleoprotein Domains

Binding PartnerInteraction Site on NPFunctional OutcomeTechnique Validated
Phosphoprotein (P)NTAIL (Disordered)Polymerase Recruitment; ChaperoningNMR; Co-IP [9]
Matrix Protein (M)NCORE (265-273 Adjacent)Virion Assembly; RNP PackagingYeast Two-Hybrid [9]
Glycoprotein CytotailNP Surface HelicesTranscriptional RegulationFRET [9]
Host ImportinsNP Nuclear Localization SeqNuclear Import of Genomic RNPsImmunofluorescence [1]

Cross-linking studies (e.g., CARIC, CHART-MS) reveal that NP residues 265-273 participate in transient interactions with the viral polymerase during RNA synthesis. Substitutions at Phe²⁶⁹ disrupt this interface, reducing replication efficiency by >90% [5] [9]. Additionally, the 265-273 domain allosterically communicates with NTAIL to regulate P binding—a mechanism elucidated via double-cycle mutagenesis [7].

Competitive Binding Dynamics

Ubiquitin competes with proline-rich ligands for SH3 domains near NP binding sites, suggesting crosstalk between viral and host interactions. This competition may regulate NP’s role in immune evasion [7].

All compound names mentioned: Nucleoprotein (265-273), Viral RNA, Phosphoprotein (P), Matrix Protein (M), RNA-Dependent RNA Polymerase (RdRp), Ubiquitin.

Properties

Product Name

Nucleoprotein (265-273)

Molecular Formula

C43H77N15O11

Molecular Weight

980.17

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.